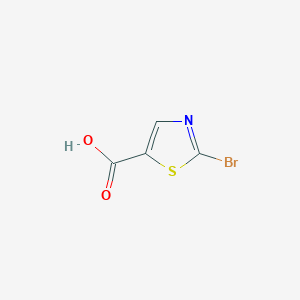

2-Bromothiazole-5-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESGTWHUMYHYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376811 | |

| Record name | 2-Bromo-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54045-76-0 | |

| Record name | 2-Bromo-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromothiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromothiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Bromothiazole-5-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The document details established methodologies, presents quantitative data for comparison, and includes detailed experimental protocols for the synthesis of this versatile compound.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into three main strategies:

-

Sandmeyer Reaction of 2-Aminothiazole (B372263) Precursors: This is a widely utilized method that starts from readily available 2-aminothiazole-5-carboxylic acid or its corresponding esters. The core of this pathway involves the diazotization of the primary amine group, followed by a copper-catalyzed bromination.

-

Hantzsch Thiazole (B1198619) Synthesis followed by Functional Group Interconversion: This classical approach involves the initial formation of a 2-aminothiazole-5-carboxylate ester through the condensation of a β-ketoester equivalent, a halogen, and thiourea (B124793). The resulting amino-substituted thiazole is then converted to the target bromo-thiazole via the Sandmeyer reaction.

-

Hydrolysis of Ester Precursors: The final step in many synthetic routes is the hydrolysis of a methyl or ethyl 2-bromothiazole-5-carboxylate to the desired carboxylic acid. This is typically a straightforward saponification reaction.

The following sections provide detailed diagrams and experimental protocols for these pathways.

Pathway 1: Sandmeyer Reaction from 2-Aminothiazole Precursors

This pathway is a common and effective method for introducing a bromine atom at the 2-position of the thiazole ring. The reaction proceeds via a diazonium salt intermediate, which is then displaced by a bromide ion, often using a copper(I) or copper(II) catalyst.

Caption: Sandmeyer reaction pathway for this compound.

Experimental Protocol: Diazotization and Bromination of Methyl 2-Aminothiazole-5-carboxylate[3]

-

Dissolution: In a 250 mL reaction bottle, add 9.3 g (53.7 mmol) of methyl 2-aminothiazole-5-carboxylate.

-

Acidification: To this, add 27.2 mL of phosphoric acid and 27.8 mL of nitric acid, and stir at room temperature until the solid is completely dissolved.

-

Cooling: Transfer the reaction bottle to a larger vessel equipped with a stirrer and a dropping funnel, and cool the mixture to a temperature between 0 and 5°C.

-

Diazotization: Slowly add a solution of 4.6 g (6.5 mmol) of sodium nitrite (B80452) in water (2.2 mol/L) dropwise, maintaining the temperature between 0 and 5°C. After the addition is complete, continue stirring for 30 minutes.

-

Bromination: Add a solution of 29.0 g (0.1 mol) of copper bromide (4.3 mol/L) dropwise to the reaction mixture.

Note: The subsequent workup and purification steps, as well as the final hydrolysis to the carboxylic acid, would follow standard organic chemistry procedures.

Pathway 2: Hantzsch Thiazole Synthesis and Subsequent Conversion

This pathway builds the thiazole ring from acyclic precursors. A common variation involves the reaction of an alpha-halo carbonyl compound with a thioamide; in this case, thiourea is used to provide the N-C-S backbone of the thiazole.

Caption: Hantzsch thiazole synthesis route.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate[4]

-

Reactant Mixing: In a dry 250 mL round-bottom flask, combine 3.90 g (0.03 mol) of ethyl acetoacetate, 4.56 g (0.06 mol) of thiourea, and 7.62 g (0.03 mol) of iodine.

-

Reaction: Stir the mixture to ensure homogeneity and heat the reaction at 85°C for 15 hours.

-

Workup: After the reaction is complete, add a large volume of water to the flask to dissolve most of the solids, applying gentle heat if necessary.

-

Filtration: Filter the mixture by suction and collect the filtrate.

-

Crystallization: To the filtrate, add a concentrated solution of sodium hydroxide (B78521) to adjust the pH to slightly alkaline, which will induce crystallization.

-

Isolation: Filter the resulting crystals and dry to obtain the product.

The subsequent diazotization and bromination would follow a procedure similar to that described in Pathway 1.

Pathway 3: Hydrolysis of 2-Bromothiazole-5-carboxylate Esters

This is the final step for many synthesis routes that initially produce the ester form of the target molecule. It is a standard saponification reaction.

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol: Hydrolysis of 2-Bromo-5-methoxycarbonylthiazole[5]

-

Reaction Setup: Prepare a mixture of 10 g of 2-bromo-5-methoxycarbonylthiazole, 100 mL of 10% aqueous sodium hydroxide, and 200 mL of methanol (B129727).

-

Reaction: Stir the mixture at 0°C for 5 minutes.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

-

Extraction: Extract the resulting concentrate twice with ethyl acetate (B1210297) to remove any unreacted starting material.

-

Acidification: Carefully acidify the remaining aqueous phase with dilute aqueous hydrochloric acid. This will cause the product to precipitate.

-

Isolation: Collect the precipitate by filtration and dry it under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the reported yields for some of the key steps in the synthesis of this compound and its precursors.

| Reaction Step | Starting Material(s) | Product | Reported Yield | Reference |

| Hantzsch-type synthesis | β-methyl methoxyacrylate, N-bromosuccinimide, thiourea | Methyl 2-aminothiazole-5-carboxylate | 71% | [3] |

| Hantzsch-type synthesis | Ethyl acetoacetate, thiourea, iodine | Ethyl 2-aminothiazole-5-carboxylate | - | [4] |

| Diazotization-Bromination (Sodium Nitrite Method) | Ethyl 2-aminothiazole-5-carboxylate | Ethyl 2-bromothiazole-5-carboxylate | ~68% | [4] |

| Diazotization-Bromination (Nitrite Ester Method) | Ethyl 2-aminothiazole-5-carboxylate | Ethyl 2-bromothiazole-5-carboxylate | ~68% | [4] |

| Overall Yield (Hantzsch + Diazotization/Bromination) | Ethyl acetoacetate, thiourea | Ethyl 2-bromothiazole-5-carboxylate | 33.6% | [4] |

Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific laboratory conditions.

Conclusion

The synthesis of this compound can be achieved through several reliable pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and safety protocols in place. The Sandmeyer reaction of 2-aminothiazole precursors remains a popular and high-yielding approach. For industrial applications, optimization of the Hantzsch synthesis followed by the diazotization-bromination sequence has been explored to create a more streamlined process.[4] The final hydrolysis step is generally a high-yielding and straightforward transformation. This guide provides a solid foundation for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to 2-Bromothiazole-5-carboxylic acid: Properties, Structure, and Applications

Introduction

2-Bromothiazole-5-carboxylic acid is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1] Its structure, featuring a thiazole (B1198619) ring substituted with a bromine atom and a carboxylic acid group, makes it a versatile and valuable building block for the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a five-membered thiazole ring, which contains both sulfur and nitrogen atoms. A bromine atom is attached at the 2-position, and a carboxylic acid group is at the 5-position.

Caption: 2D structure of this compound.

| Identifier | Value |

| IUPAC Name | 2-bromo-1,3-thiazole-5-carboxylic acid[2][3] |

| CAS Number | 54045-76-0[1][2][3][4][5] |

| Molecular Formula | C₄H₂BrNO₂S[1][3][4][5] |

| SMILES | O=C(C1=CN=C(Br)S1)O[4] |

| InChI | 1S/C4H2BrNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8)[2][3] |

| InChIKey | BESGTWHUMYHYEQ-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 208.04 g/mol | [1][3][4] |

| Appearance | White to pinkish crystalline powder | [1] |

| Melting Point | 180-184 °C (decomposes) | [1] |

| 182 °C | [2] | |

| Boiling Point | 350.0 ± 15.0 °C at 760 mmHg | [2] |

| Purity | ≥95%[4], ≥97%, ≥98% (HPLC)[1] | [1][4] |

| Storage Temperature | 0-8 °C[1], 4°C[2][4], Room Temperature (inert atmosphere, dark place)[6] | [1][2][4][6] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [4] |

| LogP | 1.6038 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Spectral Data Interpretation

While specific spectra are proprietary, the structural features of this compound allow for the prediction of its key spectral characteristics.

-

¹H NMR: The proton on the thiazole ring is expected to appear as a singlet in the aromatic region of the spectrum. Protons of carboxylic acids are often broad and may exchange with deuterium (B1214612) in solvents like D₂O.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range.[7] Other distinct signals would correspond to the carbons of the thiazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid dimer, typically in the 3300-2500 cm⁻¹ region.[8] A strong C=O stretching absorption is expected between 1760-1690 cm⁻¹.[8] Additionally, C-O stretching and O-H bending vibrations would be present in the fingerprint region.[8]

-

Mass Spectrometry: In mass spectrometry, carboxylic acids often show a weak molecular ion peak.[9][10] Common fragmentation patterns include the loss of -OH and -COOH groups.[10] For derivatives like acid bromides, an M+2 peak due to the isotopic abundance of bromine is a characteristic feature.[7] The cleavage of the C-C bond adjacent to the carbonyl group can form a stable acylium ion (R-CO⁺), which often represents the base peak.[7]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its esters often involves a multi-step process. A general synthetic approach for the ethyl ester, which can be hydrolyzed to the carboxylic acid, involves the cyclization of starting materials to form an aminothiazole intermediate, followed by diazotization and bromination.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 54045-76-0|this compound|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Bromothiazole-5-carboxylic acid (CAS: 54045-76-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiazole-5-carboxylic acid is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a thiazole (B1198619) ring, a bromine atom, and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its emerging role in the development of targeted therapeutics.

Physicochemical Properties

This compound is typically a white to off-white or pinkish crystalline powder.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 54045-76-0 | [1][2] |

| Molecular Formula | C₄H₂BrNO₂S | [1][2] |

| Molecular Weight | 208.03 g/mol | [2] |

| Melting Point | 180-184 °C (decomposes) | [1] |

| Appearance | White to pinkish crystalline powder | [1] |

| Purity | ≥97% | [3] |

| Storage | Room Temperature, in a cool and dark place (<15°C recommended) | [3] |

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band would be anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids.[4] A strong and sharp carbonyl (C=O) stretching vibration should appear between 1760 and 1690 cm⁻¹.[4] Additionally, a C-O stretching band is expected in the 1320-1210 cm⁻¹ region, and O-H bending vibrations may be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[4] The PubChem database notes the availability of an FTIR spectrum (KBr-Pellet) taken on a Bruker IFS 85 instrument.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the proton at the C4 position of the thiazole ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a significantly downfield position, generally in the range of 160-185 ppm. The two sp²-hybridized carbons of the thiazole ring would have distinct chemical shifts, and the carbon bearing the bromine atom would be influenced by the halogen's electronegativity.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Reactivity

Synthesis

A common laboratory synthesis of this compound involves the hydrolysis of its corresponding ester, 2-bromo-5-methoxycarbonylthiazole.

Experimental Protocol: Synthesis of this compound [6]

-

Materials:

-

2-bromo-5-methoxycarbonylthiazole

-

10% aqueous sodium hydroxide (B78521) solution

-

Ethyl acetate (B1210297)

-

Dilute aqueous hydrochloric acid

-

-

Procedure:

-

A mixture of 10 g of 2-bromo-5-methoxycarbonylthiazole, 100 ml of 10% aqueous sodium hydroxide, and 200 ml of methanol is stirred at 0°C for 5 minutes.

-

The methanol is removed by distillation under reduced pressure (in vacuo).

-

The resulting concentrated solution is extracted twice with ethyl acetate to remove any unreacted starting material.

-

The remaining aqueous phase is carefully acidified with dilute aqueous hydrochloric acid.

-

The resulting precipitate of 2-bromo-5-carboxythiazole is collected by filtration.

-

The solid product is dried under vacuum.

-

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Reactivity

The chemical reactivity of this compound is dictated by its three functional groups, allowing for a variety of transformations.

-

Carboxylic Acid Group: The carboxylic acid moiety can readily undergo esterification and amidation reactions. Amide bond formation is a particularly important transformation for the synthesis of bioactive molecules.

-

Bromine Atom: The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are pivotal for introducing aryl, heteroaryl, and alkyl groups at this position.

-

Thiazole Ring: The thiazole ring itself can participate in various electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Experimental Protocol: General Procedure for Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

-

Materials:

-

This compound

-

Amine (primary or secondary)

-

Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

-

Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the coupling agent (1.1-1.5 equivalents) and the base (2-3 equivalents).

-

Stir the mixture at room temperature for 10-30 minutes to activate the carboxylic acid.

-

Add the amine (1-1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

-

Materials:

-

This compound (or its ester derivative)

-

Boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

-

-

Procedure:

-

To a reaction vessel, add this compound (or its ester) (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

-

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds.

-

Pharmaceuticals: The thiazole scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1] Notably, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2, a target implicated in various cancers.

-

Agrochemicals: This compound also serves as a precursor for the synthesis of novel herbicides and fungicides, contributing to the development of new crop protection agents.[1]

Biological Activity and Signaling Pathways

Inhibition of Protein Kinase CK2

Recent research has highlighted the potential of thiazole derivatives as inhibitors of protein kinase CK2. CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in promoting cell survival, proliferation, and angiogenesis by regulating key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[7][8]

A study on derivatives of 1,3-thiazole-5-carboxylic acid identified a potent inhibitor of protein kinase CK2 with an IC₅₀ value of 0.4 μM. This demonstrates the potential of this scaffold in developing targeted cancer therapies.

Biological Activity Data

| Compound Class | Target | Activity (IC₅₀) | Reference |

| 1,3-Thiazole-5-carboxylic acid derivative | Protein Kinase CK2 | 0.4 μM |

Protein Kinase CK2 Signaling Pathway

The following diagram illustrates the central role of Protein Kinase CK2 in promoting cancer cell survival and proliferation through the activation of multiple downstream signaling pathways. Inhibition of CK2 by compounds derived from this compound can disrupt these pro-tumorigenic signals.

Caption: The role of Protein Kinase CK2 in oncogenic signaling and its inhibition.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may cause skin and eye irritation. It is also a potential skin sensitizer.

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery and agrochemical research. Its established reactivity allows for the straightforward synthesis of diverse derivatives. The identification of its derivatives as potent inhibitors of key cellular targets, such as protein kinase CK2, underscores its importance for the development of novel therapeutics, particularly in oncology. This technical guide provides a solid foundation for researchers and scientists working with this compound, enabling them to leverage its full potential in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound 54045-76-0 | TCI AMERICA [tcichemicals.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

An In-Depth Technical Guide to 2-Bromothiazole-5-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiazole-5-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its rigid thiazole (B1198619) core, substituted with both a bromine atom and a carboxylic acid functional group, provides a versatile scaffold for the synthesis of a wide array of bioactive molecules. The bromine atom serves as a useful handle for cross-coupling reactions, while the carboxylic acid allows for amide bond formation and other modifications. This combination of functionalities has positioned this compound as a crucial intermediate in the development of targeted therapies, particularly in oncology and infectious diseases. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its pivotal role in the synthesis of the tyrosine kinase inhibitor, Dasatinib.

IUPAC Name and Synonyms

-

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 54045-76-0 | [1] |

| Molecular Formula | C₄H₂BrNO₂S | [1] |

| Molecular Weight | 208.04 g/mol | [1] |

| Appearance | White to pinkish crystalline powder | |

| Melting Point | 180-184 °C (decomposes) | |

| Purity | ≥98% (HPLC) | |

| InChI | InChI=1S/C4H2BrNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) | [1] |

| InChIKey | BESGTWHUMYHYEQ-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(N=C(S1)Br)C(=O)O | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester, 2-bromo-5-methoxycarbonylthiazole.

Protocol:

-

A mixture containing 10 g of 2-bromo-5-methoxycarbonylthiazole, 100 ml of 10% aqueous sodium hydroxide, and 200 ml of methanol (B129727) is stirred at 0°C for 5 minutes.[2]

-

The methanol is removed by distillation under reduced pressure (in vacuo).[2]

-

The resulting concentrated solution is extracted twice with ethyl acetate (B1210297) to remove any unreacted starting material and non-polar impurities.[2]

-

The remaining aqueous phase is carefully acidified by the addition of dilute aqueous hydrochloric acid. This protonates the carboxylate salt, leading to the precipitation of the carboxylic acid.[2]

-

The precipitate is collected by filtration.[2]

-

The solid is dried under vacuum to yield this compound.[2]

Role as a Precursor in the Synthesis of Dasatinib

This compound is a key starting material for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a crucial intermediate in the production of the anti-cancer drug Dasatinib. The synthesis involves the coupling of this compound with the appropriate aniline.

Caption: Synthetic workflow for Dasatinib from a key intermediate derived from this compound.Biological Activity Assay: MTT Assay for Cell Viability

To assess the anti-proliferative activity of compounds derived from this compound, such as Dasatinib, a colorimetric MTT assay is commonly employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., K562 for Chronic Myeloid Leukemia) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Dasatinib) and a vehicle control (e.g., DMSO) for a specified period, typically 72 hours.[3]

-

MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

Dasatinib, a multi-targeted tyrosine kinase inhibitor synthesized using a 2-aminothiazole-5-carboxamide core, is a potent inhibitor of the BCR-ABL fusion protein. The BCR-ABL gene is the hallmark of chronic myeloid leukemia (CML). The resulting oncoprotein has constitutively active tyrosine kinase activity, which drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways.

Caption: The BCR-ABL signaling pathway and the inhibitory action of Dasatinib.As depicted in the diagram, BCR-ABL activates multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, all of which contribute to the malignant phenotype of CML cells.[4][5][6] Dasatinib exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its activity and blocking these downstream signaling cascades.[7] This leads to the induction of apoptosis and the suppression of proliferation in CML cells.

Conclusion

This compound is a fundamentally important building block in contemporary drug discovery and development. Its chemical versatility allows for its incorporation into complex molecular architectures, as exemplified by its role in the synthesis of the life-saving anti-cancer drug, Dasatinib. The ability to readily synthesize and functionalize this compound makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics targeting a range of diseases. A thorough understanding of its properties, synthesis, and applications is therefore essential for researchers in the pharmaceutical and agrochemical industries.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Bromothiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Bromothiazole-5-carboxylic acid (CAS No. 54045-76-0). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data alongside established principles of NMR, IR, and MS analysis for this class of molecules. This guide is intended to support research, drug development, and quality control activities where the characterization of this compound is essential.

Chemical Structure and Properties

-

IUPAC Name: 2-bromo-1,3-thiazole-5-carboxylic acid

-

Molecular Weight: 208.04 g/mol [1]

-

Physical State: Solid[3]

-

Melting Point: Approximately 182-184 °C[3]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-4 (thiazole ring) | ~8.4 | Singlet (s) | The sole proton on the thiazole (B1198619) ring is expected to be significantly deshielded due to the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the electron-withdrawing carboxylic acid group. |

| -COOH | >10 | Broad Singlet (br s) | The acidic proton of the carboxylic acid typically appears as a broad signal at a high chemical shift and is exchangeable with D₂O. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | ~165-175 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[4] |

| C-2 (Thiazole ring) | ~145-155 | The carbon atom bonded to bromine is expected to be significantly deshielded. |

| C-4 (Thiazole ring) | ~140-150 | The CH carbon of the thiazole ring. |

| C-5 (Thiazole ring) | ~120-130 | The carbon atom attached to the carboxylic acid group. |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |

| C=O (Carboxylic Acid) | 1680-1710 | Strong | The carbonyl stretch is a prominent and sharp absorption. |

| C=N (Thiazole ring) | 1500-1600 | Medium | Stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |

| C-Br | 500-600 | Medium-Strong | Carbon-bromine stretching vibration. |

MS (Mass Spectrometry)

| m/z | Interpretation | Notes |

| 207/209 | [M]⁺ (Molecular Ion) | The presence of a pair of peaks with approximately equal intensity (M and M+2) is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |

| 162/164 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 128 | [M-Br]⁺ | Loss of the bromine atom. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.

-

Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence.

-

The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The spectral width should be appropriate for the expected chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound into the mass spectrometer.

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron impact (EI) ionization can also be used, which would generate the molecular ion [M]⁺ and more fragmentation.

-

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern.

-

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data, which aids in structural elucidation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. The isotopic pattern for bromine should be clearly visible.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

This diagram outlines the process from sample preparation through to data acquisition and final structural confirmation using multiple spectroscopic techniques.

References

"2-Bromothiazole-5-carboxylic acid" solubility and stability

An In-depth Technical Guide on the Solubility and Stability of 2-Bromothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound (CAS No. 54045-76-0), a versatile heterocyclic building block used in pharmaceutical and agrochemical research.[1] Understanding its physicochemical properties is critical for its effective handling, formulation, and application in the synthesis of bioactive molecules, including anti-inflammatory and antimicrobial agents.[1]

Physicochemical Properties

This compound is a white to pinkish or light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 54045-76-0 | [1][2] |

| Molecular Formula | C₄H₂BrNO₂S | [1][2] |

| Molecular Weight | 208.04 g/mol | [1][3] |

| Appearance | White to pinkish/light yellow crystalline powder/solid | [1] |

| Melting Point | 175-184 °C (with decomposition) | [1] |

| Purity | ≥95% to >97% (HPLC/GC) | [1][2] |

| Boiling Point | 350.0 ± 15.0 °C at 760 mmHg (Predicted) | |

| LogP | 1.6038 (Computed) | [2] |

Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Water (Neutral) | Low | The hydrophobic bromothiazole ring likely counteracts the hydrophilic effect of the single carboxylic acid group.[4] |

| Aqueous Base (e.g., NaOH, NaHCO₃) | High | The carboxylic acid group will be deprotonated to form a highly polar and water-soluble carboxylate salt.[4] |

| Aqueous Acid (e.g., HCl) | Low | The compound will remain in its neutral, less soluble protonated form.[4] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely Soluble | These solvents are generally effective at dissolving polar organic molecules. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Sparingly Soluble to Soluble | Solubility is possible due to hydrogen bonding, but may be limited. Some carboxylic acids show poor solubility in alcohols.[6] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low / Insoluble | The molecule's polarity from the carboxylic acid and heteroaromatic ring is too high for significant interaction with nonpolar solvents.[4] |

Stability Profile

This compound exhibits sensitivity to temperature. Its melting point is consistently reported with decomposition, indicating thermal liability at higher temperatures.[1] Proper storage is crucial to maintain its integrity.

| Parameter | Recommendation | Source |

| Storage Temperature | Varies by supplier: Room temperature, 0-8 °C, or <15 °C recommended. A cool place is consistently advised. | [1][7] |

| Light Exposure | Store in a dark place. | [7] |

| Atmosphere | Store under an inert atmosphere. | [7] |

| Handling | Handling should be performed in a well-ventilated area. Avoid formation of dust and aerosols. Wash hands and face thoroughly after handling. | [8][9] |

The stability data suggests that degradation can be accelerated by heat and light. Therefore, long-term storage should be in a cool, dark, and inert environment.

Experimental Protocols

Detailed, validated experimental protocols for this specific compound are not publicly available. The following sections describe standard, widely accepted methodologies for determining the solubility and stability of a new chemical entity like this compound.

Protocol for Solubility Determination

A tiered approach is often used to determine the appropriate solvent and solubility limit for a compound. This protocol is adapted from standard methods for in vitro assays.[10]

Objective: To determine the solubility of this compound in a hierarchy of relevant solvents.

Materials:

-

This compound

-

Solvents: Water, DMSO, Ethanol

-

Glass vials

-

Vortex mixer

-

Water bath sonicator

-

Incubator/water bath (37 °C)

Methodology:

-

Tier 1 (Aqueous Medium): Weigh approximately 10 mg of the compound into a glass vial. Add 0.5 mL of water to achieve a target concentration of 20 mg/mL.

-

Mixing: Vortex the vial for 1-2 minutes at room temperature.

-

Observation: Visually inspect for complete dissolution against a light and dark background.

-

Sonication: If not fully dissolved, sonicate the vial in a water bath for up to 5 minutes. Observe again.

-

Heating: If still not dissolved, warm the vial to 37 °C for up to 60 minutes. Observe again.

-

Tier 2 (Organic Solvents): If the compound is insoluble in water, repeat steps 1-5 with a high-solubility organic solvent like DMSO, targeting a high concentration (e.g., 200 mg/mL).

-

Further Dilution: If soluble in the organic solvent, this stock can then be used to determine the solubility limit in aqueous or other media by serial dilution until precipitation is observed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemimpex.com [chemimpex.com]

- 6. reddit.com [reddit.com]

- 7. 54045-76-0|this compound|BLD Pharm [bldpharm.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Material Safety of 2-Bromothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2-Bromothiazole-5-carboxylic acid (CAS No: 54045-76-0). The information is compiled from various safety data sheets to ensure a thorough understanding of the potential hazards, handling procedures, and emergency protocols associated with this compound. This guide is intended to support safe laboratory practices and risk assessment in research and drug development settings.

Chemical and Physical Properties

This compound is a heterocyclic compound that serves as a building block in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and antimicrobial agents.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C4H2BrNO2S | [1][2] |

| Molecular Weight | 208.04 g/mol | [1][2] |

| Appearance | White to pinkish or pale cream crystalline powder/solid | [1][3] |

| Melting Point | 175 - 184 °C (decomposes) | [1] |

| Boiling Point | 350.0 ± 15.0 °C at 760 mmHg | |

| Purity | ≥ 95-98% | [1] |

| IUPAC Name | 2-bromo-1,3-thiazole-5-carboxylic acid | [2] |

| InChI Key | BESGTWHUMYHYEQ-UHFFFAOYSA-N | [2] |

| CAS Number | 54045-76-0 | [1][2][4][5] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation, as well as potential for allergic skin reactions.

| Hazard Classification | GHS Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Skin Sensitization | Category 1 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

GHS Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed.[4]

Experimental Protocols: Safety and Handling

Adherence to strict safety protocols is essential when handling this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[5]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

Safe Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5][7][8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][5]

-

Wash hands and any exposed skin thoroughly after handling.[4][5][7]

-

Do not eat, drink, or smoke when using this product.[4]

-

Contaminated work clothing should not be allowed out of the workplace.[5]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][8]

-

Keep in a dark place under an inert atmosphere at room temperature or refrigerated (0-8 °C).[1][6]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[5]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of accidental exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration.[4][5] |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes. Take off contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice/attention.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Get medical attention if you feel unwell.[4][5][7] |

Most important symptoms and effects: May cause an allergic skin reaction. Symptoms of an allergic reaction may include rash, itching, swelling, trouble breathing, tingling of the hands and feet, dizziness, lightheadedness, chest pain, muscle pain, or flushing.[5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, the available data indicates the following:

| Toxicological Endpoint | Finding |

| Acute Toxicity | Harmful if swallowed (Oral, Category 4). |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[2][4][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[2][4][5] |

| Respiratory or Skin Sensitization | May cause sensitization by skin contact (Category 1).[2][5] |

| Germ Cell Mutagenicity | No information available.[5] |

| Carcinogenicity | No information available.[5] |

| Reproductive Toxicity | No information available.[5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation (Category 3).[2][4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | None known.[5] |

| Aspiration Hazard | No information available.[5] |

Visualized Workflows and Logical Relationships

The following diagrams illustrate the hazard identification and response workflow for this compound.

Caption: Hazard Identification, Prevention, and Response Workflow.

Caption: Emergency First-Aid Response Flowchart.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | CymitQuimica [cymitquimica.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. 54045-76-0|this compound|BLD Pharm [bldpharm.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. chemicalbook.com [chemicalbook.com]

The Genesis and Evolution of Thiazole-5-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. Among the myriad of thiazole derivatives, those bearing a carboxylic acid moiety at the 5-position have garnered significant attention, serving as crucial intermediates in the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for thiazole-5-carboxylic acids, supplemented with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

I. Historical Perspective: The Dawn of Thiazole Chemistry

The journey into the world of thiazoles began in the late 19th century with the pioneering work of Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives through the condensation of α-haloketones with thioamides.[1] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the foundational groundwork for the systematic exploration of this class of heterocyclic compounds.

While the Hantzsch synthesis provided a versatile entry into the thiazole core, the specific discovery and initial synthesis of thiazole-5-carboxylic acid are not as clearly documented in a single seminal publication. Early methods for its preparation were often described as challenging. A significant advancement in accessing this particular scaffold was the development of a synthetic route involving the conversion of 5-bromothiazole (B1268178) to the corresponding thiazolyllithium intermediate, which could then be carboxylated.[2] This organometallic approach offered a more direct and efficient pathway to the desired 5-carboxy functionality.

Another landmark in the broader history of thiazole synthesis was the Cook-Heilbron thiazole synthesis, first described in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[3] This method involves the reaction of α-aminonitriles with carbon disulfide or related reagents to yield 5-aminothiazoles, which can be further functionalized. While not a direct synthesis of the carboxylic acid, this work expanded the toolkit for accessing diverse 5-substituted thiazoles.

The timeline below illustrates the key milestones in the development of synthetic routes relevant to thiazole-5-carboxylic acids.

II. Key Synthetic Methodologies

The synthesis of thiazole-5-carboxylic acids and their derivatives has evolved significantly from the early foundational methods. Modern approaches prioritize efficiency, scalability, and functional group tolerance. This section details some of the most important synthetic strategies.

A. The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains a widely utilized and versatile method for constructing the thiazole ring. The general reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-amino-4-substituted-thiazole-5-carboxylates, a key class of intermediates, an α-halo-β-ketoester is reacted with thiourea (B124793).

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This one-pot procedure avoids the isolation of the intermediate α-bromoacetoacetate, improving efficiency.

-

Bromination: To a mixture of ethyl acetoacetate (B1235776) (1.0 eq) in a suitable solvent system (e.g., water/THF), N-bromosuccinimide (NBS) (1.2 eq) is added portion-wise at a temperature below 0°C. The reaction mixture is then stirred at room temperature for approximately 2 hours.

-

Cyclization: Thiourea (1.0 eq) is added to the reaction mixture. The mixture is then heated to 80°C for 2 hours.

-

Work-up: After cooling, the reaction mixture is typically subjected to a basic work-up to neutralize the hydrobromide salt of the product, followed by extraction and purification.

| Reactant | Molar Ratio | Notes |

| Ethyl acetoacetate | 1.0 | Starting β-ketoester. |

| N-Bromosuccinimide (NBS) | 1.2 | Brominating agent. |

| Thiourea | 1.0 | Source of the N-C-S fragment. |

This data is compiled from representative literature procedures.

B. Synthesis from Mucochloric Acid

For large-scale industrial production, routes starting from inexpensive and readily available materials are highly desirable. One such route to 2-amino-thiazole-5-carboxylic acid aryl amides utilizes mucochloric acid.

Experimental Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

-

Formation of 2,3-dichloroacrylic acid: Mucochloric acid is treated with an aqueous base (e.g., NaOH) and then acidified to yield 2,3-dichloroacrylic acid.

-

Amide Formation: The resulting acid is converted to its acid chloride using a chlorinating agent (e.g., thionyl chloride). This is then reacted in situ with the desired aniline (B41778) (e.g., 2-chloro-6-methylaniline) in the presence of a base to form the N-aryl-2,3-dichloroacrylamide.

-

Thiazole Ring Formation: The dichloroacrylamide intermediate is treated with an alkoxide (e.g., sodium methoxide) to form a β-alkoxy-α-chloroacrylamide. This intermediate is then reacted with thiourea in an acidic medium to yield the final 2-aminothiazole-5-carboxamide.

| Step | Key Reagents | Typical Yield | Reference |

| Dichloroacrylic acid formation | Mucochloric acid, NaOH, HCl | High | [4] |

| Amide formation | Thionyl chloride, 2-chloro-6-methylaniline | Good | [4] |

| Thiazole formation | Sodium methoxide, Thiourea, HCl | ~68% (overall) | [4] |

Quantitative data is indicative and can vary based on specific reaction conditions.

III. Thiazole-5-Carboxamides in Drug Development: The Case of Dasatinib

The thiazole-5-carboxamide (B1230067) scaffold is a prominent feature in a number of modern pharmaceuticals. A prime example is Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Dasatinib's mechanism of action involves the inhibition of multiple kinases, most notably BCR-ABL and the SRC family of kinases. This dual inhibition disrupts the downstream signaling pathways that drive cancer cell proliferation and survival.

A. Inhibition of the BCR-ABL Signaling Pathway

In CML, the BCR-ABL fusion protein exhibits constitutively active tyrosine kinase activity, leading to the uncontrolled proliferation of hematopoietic cells. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, effectively blocking its function and inhibiting downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.

B. Inhibition of the SRC Family Kinase Signaling Pathway

SRC family kinases are non-receptor tyrosine kinases that play a crucial role in cell adhesion, migration, and proliferation. Dasatinib's inhibition of SRC kinases disrupts these processes, which is particularly relevant in the context of cancer metastasis. Downstream effectors of SRC, such as Focal Adhesion Kinase (FAK) and Crk-associated substrate (p130CAS), are also inhibited by Dasatinib.

IV. Conclusion

From the foundational discoveries of Hantzsch to the development of modern, highly efficient synthetic routes, the journey of thiazole-5-carboxylic acids has been one of continuous innovation. This versatile scaffold has proven its immense value in medicinal chemistry, culminating in the development of life-saving drugs like Dasatinib. The ongoing research into novel synthetic methodologies and the exploration of new biological targets for thiazole-5-carboxylic acid derivatives ensure that this remarkable heterocyclic core will continue to be a focal point of scientific endeavor for years to come. The detailed protocols and pathway analyses provided in this guide aim to equip researchers with the foundational knowledge and practical tools necessary to contribute to this exciting and impactful field.

References

An In-depth Technical Guide to 2-Bromothiazole-5-carboxylic Acid Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-bromothiazole-5-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse range of biologically active compounds. Derivatives and analogs of this core structure have demonstrated considerable potential in various therapeutic areas, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, thiazole-containing molecules have emerged as a particularly fruitful area of research. The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is present in numerous natural products and synthetic drugs. The introduction of a bromine atom at the 2-position and a carboxylic acid at the 5-position of the thiazole ring creates the "this compound" core. This scaffold offers several advantages for drug design: the bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the carboxylic acid group can be readily converted into amides, esters, and other functional groups to modulate the compound's physicochemical properties and biological activity.[1][2][3]

This guide will delve into the chemical synthesis of derivatives of this compound, their in vitro biological activities, and the experimental methodologies used to assess their therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. The core scaffold itself can be prepared through various synthetic routes, often starting from simpler acyclic precursors. Once the core is obtained, the carboxylic acid and bromo functionalities can be manipulated to generate a library of diverse analogs.

Synthesis of the Core Scaffold: Ethyl 2-bromothiazole-5-carboxylate

A common and efficient method for the synthesis of the ethyl ester of this compound involves a Hantzsch-type thiazole synthesis followed by diazotization and bromination.[4]

Experimental Protocol: Synthesis of Ethyl 2-bromothiazole-5-carboxylate [4]

-

Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate.

-

To a dry 250 mL round-bottom flask, add ethyl acetoacetate (B1235776) (3.90 g, 0.03 mol), thiourea (B124793) (4.56 g, 0.06 mol), and iodine (7.62 g, 0.03 mol).

-

Stir the mixture to ensure homogeneity.

-

Heat the reaction mixture at 85°C for 15 hours.

-

After the reaction is complete, add a large volume of water to the reaction mixture.

-

Neutralize the mixture with a saturated solution of sodium carbonate.

-

Filter the resulting precipitate, wash with water, and dry to obtain ethyl 2-aminothiazole-5-carboxylate.

-

-

Step 2: Diazotization and Bromination.

-

Prepare a solution of sodium nitrite (B80452) in water.

-

In a separate flask, dissolve the ethyl 2-aminothiazole-5-carboxylate from Step 1 in an acidic medium (e.g., a mixture of HBr and H2SO4) and cool the solution to 0-5°C.

-

Slowly add the sodium nitrite solution to the cooled solution of the amine while maintaining the temperature below 5°C.

-

Stir the reaction mixture for a specified time to allow for the formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in HBr.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-bromothiazole-5-carboxylate.

-

Synthesis of 2-Bromothiazole-5-carboxamide (B1290241) Derivatives

The carboxylic acid moiety of this compound is a key point for diversification. Amide coupling reactions with a variety of amines are commonly employed to generate libraries of carboxamide derivatives.

Experimental Protocol: General Procedure for Amide Coupling

-

To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-bromothiazole-5-carboxamide derivative.

Caption: General workflow for the synthesis of N-substituted-2-bromothiazole-5-carboxamide derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antibacterial agents.

Anticancer Activity

The 2-aminothiazole-5-carboxamide scaffold, an analog of the core molecule, is a key component of the multi-kinase inhibitor Dasatinib, which is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This has spurred significant interest in the development of other thiazole-5-carboxamide (B1230067) derivatives as potential anticancer agents. These compounds often exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity of Thiazole-5-carboxamide Derivatives

| Compound ID | R Group (at position 2) | Target Cell Line | IC50 (µM) |

| 1a | 2-Fluorophenyl | A-549 (Lung) | 15.3 |

| 1b | 2-Chlorophenyl | A-549 (Lung) | 12.8 |

| 2a | 2-Fluorophenyl | Bel7402 (Liver) | 21.5 |

| 2b | 2-Chlorophenyl | Bel7402 (Liver) | 18.9 |

| 3a | 2-Fluorophenyl | HCT-8 (Colon) | 19.7 |

| 3b | 2-Chlorophenyl | HCT-8 (Colon) | 16.4 |

Data is representative and compiled from various sources for illustrative purposes.[5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [1][2][3]

-

Cell Seeding:

-

Seed human cancer cell lines (e.g., A-549, MCF-7, HepG2) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antibacterial Activity

The thiazole nucleus is also a key feature of some antibacterial agents. Derivatives of this compound have been explored as inhibitors of bacterial enzymes that are essential for survival, such as DNA gyrase. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process that is vital for DNA replication and transcription in bacteria.

Quantitative Data: DNA Gyrase Inhibitory Activity

| Compound ID | R Group (at position 2) | Target Enzyme | IC50 (µM) |

| 4a | 4,5-dibromo-1H-pyrrol-2-yl | E. coli DNA Gyrase | 0.038 |

| 4b | 3,4-dichloro-5-methyl-1H-pyrrol-2-yl | E. coli DNA Gyrase | 0.052 |

| 5a | 4,5-dibromo-1H-pyrrol-2-yl | S. aureus DNA Gyrase | 0.85 |

| 5b | 3,4-dichloro-5-methyl-1H-pyrrol-2-yl | S. aureus DNA Gyrase | 0.62 |

Data is representative and compiled from various sources for illustrative purposes.[6][7][8]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay [9]

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), and relaxed plasmid DNA (e.g., pBR322).

-

Add varying concentrations of the test compound (dissolved in DMSO) to the reaction tubes. Include a no-enzyme control, a no-inhibitor control, and a positive control inhibitor (e.g., novobiocin (B609625) or ciprofloxacin). The final DMSO concentration should be kept constant in all reactions.

-

-

Enzyme Addition:

-

Add a defined unit of DNA gyrase enzyme to each reaction tube (except the no-enzyme control).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution containing SDS and EDTA.

-

-

Agarose (B213101) Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.

-

The percentage of inhibition is calculated relative to the no-inhibitor control.

-

The IC50 value is determined from a dose-response curve.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

The Bromothiazole Moiety: A Privileged Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The bromothiazole moiety, a five-membered heterocyclic ring containing sulfur, nitrogen, and a bromine atom, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the biological significance of the bromothiazole core, detailing its prevalence in natural products and its multifaceted roles in the development of novel therapeutic agents. The content herein is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development.

Occurrence in Natural Products

The bromothiazole scaffold is a recurring structural motif in a variety of natural products, particularly those isolated from marine organisms. Sponges, in particular, are a rich source of these compounds, where they are thought to play a role in chemical defense mechanisms. The presence of the bromine atom often enhances the biological activity of these natural products.

Biological Activities of Bromothiazole Derivatives

The synthetic versatility of the bromothiazole ring has allowed for the creation of a vast library of derivatives with a broad spectrum of pharmacological activities. These activities are often attributed to the ability of the bromothiazole core to act as a bioisostere for other functional groups and to engage in hydrogen bonding, halogen bonding, and other key interactions with biological targets.

Anticancer Activity

A significant body of research has focused on the development of bromothiazole-containing compounds as anticancer agents. These molecules have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Bromothiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| B-4 | MCF-7 (Breast Cancer) | 6.70 ± 1.02 | |

| B-4 | A549 (Lung Cancer) | 20.49 ± 2.7 | |

| BTT-5 | A549 (Lung Cancer) | 9.51 ± 3.35 | |

| 4b (bromide substitution) | MCF-7 (Breast Cancer) | 31.5 ± 1.91 | [1] |

| 4b (bromide substitution) | HepG2 (Liver Cancer) | 51.7 ± 3.13 | [1] |

| 5,6-dibromobenzotriazole | CK2α (Kinase) | 0.56 | [2] |

| 4,5,6,7-tetrabromobenzotriazole | CK2α (Kinase) | 0.27 | [2] |

Antimicrobial Activity

The bromothiazole moiety is a key pharmacophore in a number of potent antimicrobial agents. Derivatives incorporating this scaffold have shown significant activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their mechanisms of action often involve the inhibition of essential microbial enzymes.